N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Medicinal Chemistry Organic Synthesis Analytical Chemistry

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS 166398-41-0) is a spirocyclic secondary amine with molecular formula C9H17NO2 and molecular weight 171.24 g/mol, characterized by a rigid dioxolane-cyclohexane fused framework. The compound is commercially available as a research intermediate in purity grades ranging from 95% to ≥98% , with the free base form offering distinct solubility and reactivity advantages over its hydrochloride salt counterpart (CAS 1703755-78-5).

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 166398-41-0
Cat. No. B177769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
CAS166398-41-0
SynonymsN-Methyl-1,4-dioxaspiro[4.5]decan-8-aMine
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCNC1CCC2(CC1)OCCO2
InChIInChI=1S/C9H17NO2/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8,10H,2-7H2,1H3
InChIKeyNRVBOSMTPWJVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Specification for N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS 166398-41-0)


N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS 166398-41-0) is a spirocyclic secondary amine with molecular formula C9H17NO2 and molecular weight 171.24 g/mol, characterized by a rigid dioxolane-cyclohexane fused framework . The compound is commercially available as a research intermediate in purity grades ranging from 95% to ≥98% , with the free base form offering distinct solubility and reactivity advantages over its hydrochloride salt counterpart (CAS 1703755-78-5) . Its unique spirocyclic architecture imposes conformational constraints that differentiate it from linear amines, a property that underpins its utility in medicinal chemistry campaigns targeting neurological targets .

Free base form Supports direct acylation, alkylation, or reductive amination workflows without pre-use neutralization steps. Eliminates counterion variability in coupling reactions.
Spirocyclic scaffold Imposes conformational constraints reported to influence receptor selectivity; suitable for 5-HT1A and α1-adrenergic ligand optimization studies. Single H-bond donor geometry distinguishes from tertiary amine analogs.
Aqueous compatibility Reported moderate lipophilicity supports direct dissolution in aqueous assay buffers, facilitating HTS and biochemical assays with minimal co-solvent use. May reduce DMSO carryover artifacts in cell-based screens.

Why Generic Spirocyclic Amines Cannot Substitute for N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in Research Applications


Spirocyclic amines sharing the 1,4-dioxaspiro[4.5]decane scaffold exhibit divergent physicochemical and biological properties based on subtle changes in N-substitution [1]. For example, N,N-dimethylation (CAS 176661-76-0) abolishes hydrogen bond donor capacity, significantly altering receptor interaction profiles and metabolic stability compared to the secondary amine moiety of the target compound [2]. Similarly, the free base form (CAS 166398-41-0) offers distinct handling and solubility advantages over its hydrochloride salt, which introduces additional hygroscopicity and counterion considerations that can compromise synthetic reproducibility . Procurement of an exact structural analog lacking the precise methyl substitution pattern or free base character introduces unvalidated variables into synthetic or assay workflows, jeopardizing experimental consistency [3].

Salt form Hydrochloride salt (CAS 1703755-78-5) introduces hygroscopicity and requires pre-use neutralization, which may alter synthetic reproducibility and stoichiometric control.
Analog N,N-Dimethyl analog (CAS 176661-76-0) lacks the secondary amine hydrogen bond donor (HBD=0), likely shifting receptor interaction profiles and metabolic stability context.
Protected N-Boc protected derivative adds deprotection overhead and procurement cost premium; direct substitution may complicate parallel library workflows without experimental advantage.

Quantitative Differentiation of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine from Closest Analogs


Purity and Form Advantage: Free Base vs. Hydrochloride Salt

The target compound is commercially supplied as the free base with verified purity specifications ranging from 95% to ≥98% by HPLC and NMR . In contrast, the hydrochloride salt (CAS 1703755-78-5) introduces a stoichiometric counterion, altering molecular weight, solubility, and reactivity. The free base form eliminates the need for pre-use neutralization, reducing procedural steps and minimizing the risk of salt-induced variability in sensitive coupling reactions or biological assays .

Free Base vs. HCl Salt
Supplier specification
Free base ≥95–98% (HPLC/NMR verified) vs. HCl salt with stoichiometric counterion; purity not directly comparable.
Free base supports direct use without neutralization, reducing procedural steps in sensitive coupling and biological assays.
Comparability of purity specifications limited by counterion mass; salt requires additional base liberation step.
Medicinal Chemistry Organic Synthesis Analytical Chemistry

Structural Rigidity and Conformational Preorganization

The 1,4-dioxaspiro[4.5]decane core imposes a highly rigid spirocyclic scaffold that restricts conformational freedom compared to linear amines or flexible heterocycles. N-Methyl substitution preserves a single hydrogen bond donor (HBD = 1) and introduces three hydrogen bond acceptors (HBA = 3), creating a defined pharmacophoric geometry distinct from N,N-dimethyl analogs (HBD = 0) [1]. This conformational constraint is known to enhance target selectivity and reduce entropic penalties upon binding, a property leveraged in the design of selective 5-HT1A and α1-adrenergic receptor ligands [2].

H-Bond Donor Comparison
Class-level inference
HBD=1 (target) vs. HBD=0 (N,N-dimethyl); 1 rotatable bond vs. flexible linear amines.
Single HBD geometry reported to influence selectivity at 5-HT1A and α1-adrenergic receptors.
Based on calculated properties and literature SAR; dimethyl analog lacks donor capacity.
Medicinal Chemistry Computational Chemistry Drug Design

Solubility and LogP Profile vs. Related Spirocyclic Amines

The spirocyclic scaffold of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine confers a balanced lipophilicity profile (predicted LogP ~1.2-1.5) that is distinct from more lipophilic analogs such as N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine (predicted LogP >2.0) [1]. This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 30.49 Ų, enhances aqueous solubility relative to bulkier N-alkyl derivatives, facilitating direct use in aqueous reaction media and biological assays without requiring co-solvents [2].

Lipophilicity Profile
Class-level inference
Predicted LogP ~1.2–1.5; TPSA 30.49 Ų; ~3-fold higher aqueous solubility vs. N-isopropyl analog.
Supports aqueous assay compatibility with reduced organic co-solvent dependence.
LogP values predicted; solubility ranking reported relative to bulkier N-alkyl derivatives.
Physicochemical Characterization ADME Formulation Science

Synthetic Accessibility and Cost-Efficiency Relative to Protected Analogs

The target compound is synthesized via a straightforward reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with methylamine using sodium cyanoborohydride, a route that avoids the additional protection/deprotection steps required for the N-Boc protected analog (N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine) . This direct synthesis translates to lower commercial pricing: the free base is available at approximately €334 for 250 mg from European suppliers, whereas the Boc-protected derivative commands a significant premium due to additional synthetic complexity .

Procurement Efficiency
Cross-study comparable
€334/250 mg (free base) vs. >€500 for N-Boc protected analog (estimated); ≥33% cost reduction reported.
Reported cost efficiency for HTS and scale-up without deprotection overhead.
European supplier pricing, 2024-2025; requires independent procurement confirmation.
Process Chemistry Medicinal Chemistry Procurement

Validated Application Scenarios for N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Based on Quantitative Differentiation


Lead Optimization of CNS-Targeted Ligands Requiring Defined Hydrogen Bonding Capacity

Medicinal chemistry programs targeting 5-HT1A or α1-adrenergic receptors benefit from the compound's single hydrogen bond donor (HBD = 1) and rigid spirocyclic scaffold, which provide a predictable pharmacophoric geometry for structure-based drug design [1]. The free base form eliminates the need for counterion management in binding assays, ensuring accurate determination of intrinsic activity without salt interference.

High-Throughput Screening Where Aqueous Solubility and Minimal Co-Solvent Use Are Critical

With a predicted LogP of ~1.2-1.5 and TPSA of 30.49 Ų, the compound exhibits superior aqueous solubility compared to more lipophilic spirocyclic amines [2]. This property enables direct dissolution in aqueous assay buffers, reducing DMSO carryover artifacts and improving screening data quality in biochemical and cell-based assays.

Synthetic Intermediate for Parallel Library Synthesis Without Protection-Deprotection Overhead

The secondary amine functionality is directly amenable to acylation, alkylation, and reductive amination without prior Boc protection . This streamlines the synthesis of focused chemical libraries, reducing both step count and material cost relative to routes employing N-Boc protected intermediates.

Application
Selection Property
Validation Focus
CNS lead optimization (5-HT1A/α1)
H-bond donor geometry
Receptor binding assay consistency
Aqueous high-throughput screening
Aqueous solubility profile
Co-solvent-free assay compatibility
Parallel library synthesis
Free base without protection requirement
Step-count and material cost review

Technical Documentation Hub

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32 linked technical documents
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